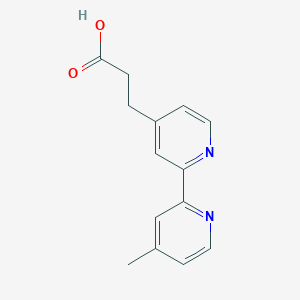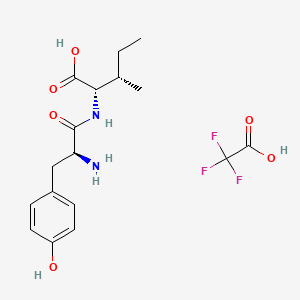
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an amino group, a hydroxyphenyl group, and a trifluoroacetate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. The reaction conditions may vary, but common reagents include protecting agents like tert-butyloxycarbonyl (Boc) and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the amino group produces primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is used to study protein-ligand interactions and enzyme kinetics. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.
Medicine
In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in modulating biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity. The trifluoroacetate salt enhances its solubility, facilitating its cellular uptake and distribution.
Eigenschaften
Molekularformel |
C17H23F3N2O6 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H22N2O4.C2HF3O2/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10;3-2(4,5)1(6)7/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t9-,12-,13-;/m0./s1 |
InChI-Schlüssel |
KXCGFTUKSCUSHX-USHQGOFLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




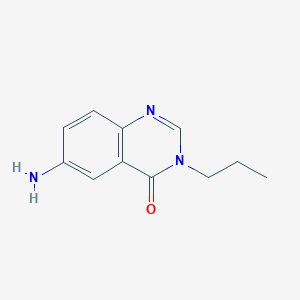
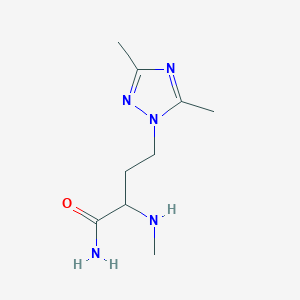

![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)


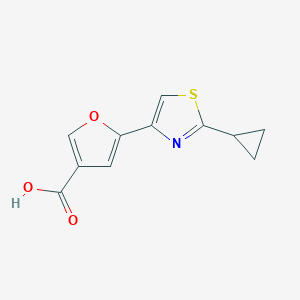
![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
